3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride
Description
The compound 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride is a structurally complex molecule featuring:
- Two 3,3-dimethylindolium rings linked via a conjugated pentadienyl chain.
- Multiple ethoxy linkers (six repeating ethoxy units), enhancing hydrophilicity.
- An azide group (N₃) for bioorthogonal click chemistry applications.
- A propanamide backbone with a chloride counterion for solubility.
This compound’s design suggests applications in fluorescence imaging (indolium-based cyanine analog) or targeted drug delivery (azide for conjugation) .
Properties
Molecular Formula |
C50H68ClN7O10 |
|---|---|
Molecular Weight |
962.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride |
InChI |
InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H |
InChI Key |
NDCGRXBFWCAIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indolium core. The indolium core can be synthesized through a series of condensation reactions involving 3,3-dimethylindole and appropriate aldehydes. The azidoethoxy groups are introduced via nucleophilic substitution reactions using azidoethanol and suitable leaving groups. The final step involves the coupling of the indolium core with the azidoethoxy groups under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors for the condensation and nucleophilic substitution steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Sodium azide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its indolium core.
Medicine: Investigated for its potential as a drug delivery agent due to its multiple functional groups.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, the indolium core can interact with various biomolecules, potentially serving as a fluorescent probe. The azido groups can undergo click chemistry reactions, allowing for the conjugation of the compound to other molecules. The ethoxy groups provide solubility and flexibility, enhancing the compound’s ability to interact with different targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features
| Compound Name / Identifier | Key Features | Functional Groups | Reference |
|---|---|---|---|
| Target Compound | Two indolium rings, pentadienyl linker, azide, dioxopyrrol, six ethoxy units | Azide, quaternary ammonium, amide, ether | — |
| 3-[2-(2-{[2-(2,6-Dioxo-3-piperidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]amino}ethoxy)ethoxy]propanoic acid () | Dioxo-piperidinyl, PEG-like ethoxy linkers, carboxylic acid | Carboxylic acid, amide, ether, ketone | |
| N-[2-{2-(Dimethylamino)ethylamino}-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]acrylamide () | Indole, pyrimidine, trifluoroethoxy, acrylamide | Amide, tertiary amine, aromatic heterocycles | |
| 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide () | Indole, pyrimidine, chloro-propanamide, dimethylamino | Chloroalkane, amide, tertiary amine |
Key Observations :
- The azide in the target compound is unique among the listed analogs, enabling selective conjugation (e.g., CuAAC click chemistry).
- The six ethoxy units provide superior hydrophilicity compared to shorter PEG chains in ’s compound .
- Indolium rings (target) vs. neutral indole derivatives (): The quaternary ammonium in the target enhances water solubility and may shift UV-Vis absorption due to extended conjugation .
Physicochemical Properties
Table 2: Molecular Weight and Solubility
Notes:
- The target’s high molecular weight (~1,050 g/mol) may limit membrane permeability but improves retention in biological systems (e.g., tumor targeting via EPR effect).
- The chloride counterion enhances ionic solubility compared to neutral analogs in and .
Spectroscopic Data and Stability
Table 3: NMR and UV-Vis Comparisons
Key Findings :
- The target’s indolium protons are deshielded (~1.6 ppm for CH₃) compared to neutral indole CH₃ (~3.9 ppm in ) due to the quaternary ammonium .
Biological Activity
The compound 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride is a complex organic molecule with potential biological applications. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a multi-layered structure with various functional groups including azido, indole, and dioxopyrrol moieties. Its molecular formula is , and it possesses significant molecular weight due to its complex structure. The presence of the azido group suggests potential for bioorthogonal reactions, which are valuable in drug development and biological imaging.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related indole derivatives. For example, compounds with indole scaffolds have demonstrated significant antiproliferative activities against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and survival.
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.5 | Inhibition of cell cycle progression |
| Compound B | CEM | 4.0 | Induction of apoptosis |
| Compound C | Panc-1 | 10.8 | Inhibition of kinase activity |
The specific compound has not been extensively studied in isolation; however, its structural similarities to known active compounds suggest it may exhibit comparable activity.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the potential therapeutic applications of this compound. The presence of the dioxopyrrol moiety indicates possible interactions with enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Studies
| Enzyme | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| α-glucosidase | Azido Derivative | 125.26 | |
| CDK1 | Indole Derivative | 0.86 | |
| TGF-β Receptor | Imidazo Derivative | 1.2 |
These findings suggest that derivatives similar to the compound may serve as effective inhibitors for various enzymes linked to cancer progression and metabolic disorders.
Case Studies
A case study involving a related indole derivative demonstrated significant cytotoxic effects on pancreatic cancer cells (Panc-1). The study utilized a sulforhodamine B assay to evaluate cell viability and reported an IC50 value of approximately 10 µM, indicating potent activity against resistant cancer types.
Case Study Summary:
- Objective: Evaluate the cytotoxic effects on Panc-1 cells.
- Method: Sulforhodamine B assay.
- Findings: Significant inhibition at low micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
